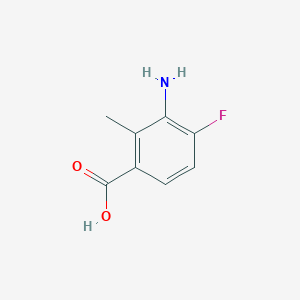3-Amino-4-fluoro-2-methylbenzoic acid
CAS No.:
Cat. No.: VC17505684
Molecular Formula: C8H8FNO2
Molecular Weight: 169.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8FNO2 |
|---|---|
| Molecular Weight | 169.15 g/mol |
| IUPAC Name | 3-amino-4-fluoro-2-methylbenzoic acid |
| Standard InChI | InChI=1S/C8H8FNO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) |
| Standard InChI Key | IZLSGTCJGPHNHD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1N)F)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 3-amino-4-fluoro-2-methylbenzoic acid is C₉H₈FNO₂, with a molecular weight of 181.17 g/mol. Its IUPAC name derives from the benzene ring substituents:
-
Carboxylic acid at position 1.
-
Methyl group at position 2.
-
Amino group at position 3.
-
Fluorine atom at position 4.
The presence of electron-withdrawing (fluoro, carboxylic acid) and electron-donating (amino, methyl) groups creates a polar molecule with distinct reactivity. Steric effects from the methyl group and hydrogen-bonding capacity from the amino and carboxylic acid groups further influence its physicochemical behavior .
Synthesis and Reaction Pathways
While no direct synthesis route for 3-amino-4-fluoro-2-methylbenzoic acid is documented, analogous methods from patent CN103626791B and related compounds suggest a plausible multi-step approach:
Boronation and Methylation
-
Grignard Reaction: Starting with 4-fluoro-2-bromotoluene, a Grignard reagent (Mg in THF) could react with trimethyl borate to introduce a boronic acid group.
-
Cross-Coupling: A Suzuki-Miyaura coupling with methyl iodide or methylating agents would install the methyl group at position 2 .
Nitration and Reduction
-
Nitration: Nitrosonitric acid introduces a nitro group at position 3.
-
Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amino group, yielding the final product .
Example Reaction Scheme:
Physicochemical Properties
Data extrapolated from analogs :
Applications and Industrial Relevance
Pharmaceutical Intermediates
-
Anticancer Agents: Structural analogs like 3-amino-4-methylbenzoic acid are precursors to nilotinib impurities , suggesting potential use in tyrosine kinase inhibitor synthesis.
-
Antidiabetic Drugs: 4-Fluoro-2-methylbenzoic acid derivatives serve as impurities in trelagliptin , indicating relevance in dipeptidyl peptidase-4 (DPP-4) inhibitor development.
Agrochemicals
-
Herbicidal Activity: Amino-substituted benzoic acids exhibit partial herbicidal properties , positioning this compound as a candidate for novel agrochemical design.
Future Research Directions
-
Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve yield in nitration and hydrogenation steps .
-
Biological Screening: Evaluate antimicrobial and antitumor activity given the pharmacophore-rich structure.
-
Crystallography: Resolve X-ray structures to assess intramolecular hydrogen bonding and crystal packing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume